molecular formula C8H9F2NO B12971717 (2,5-Difluoro-4-methoxyphenyl)methanamine

(2,5-Difluoro-4-methoxyphenyl)methanamine

Cat. No.: B12971717
M. Wt: 173.16 g/mol
InChI Key: NLQBOPXHZIENMQ-UHFFFAOYSA-N
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Description

(2,5-Difluoro-4-methoxyphenyl)methanamine is an organic compound with the molecular formula C8H9F2NO. It is a derivative of methanamine, where the phenyl ring is substituted with two fluorine atoms at the 2 and 5 positions and a methoxy group at the 4 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Difluoro-4-methoxyphenyl)methanamine typically involves the reaction of 2,5-difluoro-4-methoxybenzaldehyde with a suitable amine source under reductive amination conditions. One common method involves the use of sodium triacetoxyborohydride as the reducing agent in the presence of acetic acid and methanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

(2,5-Difluoro-4-methoxyphenyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2,5-Difluoro-4-methoxyphenyl)methanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (2,5-Difluoro-4-methoxyphenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions. The methoxy group can also influence the compound’s electronic properties, affecting its reactivity and interaction with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with other molecules, making it a valuable compound for specialized applications in research and industry .

Properties

Molecular Formula

C8H9F2NO

Molecular Weight

173.16 g/mol

IUPAC Name

(2,5-difluoro-4-methoxyphenyl)methanamine

InChI

InChI=1S/C8H9F2NO/c1-12-8-3-6(9)5(4-11)2-7(8)10/h2-3H,4,11H2,1H3

InChI Key

NLQBOPXHZIENMQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)F)CN)F

Origin of Product

United States

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